molecular formula C18H18N2OS B2979021 (2-((4-methylbenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)(phenyl)methanone CAS No. 851804-82-5

(2-((4-methylbenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)(phenyl)methanone

Cat. No.: B2979021
CAS No.: 851804-82-5
M. Wt: 310.42
InChI Key: AERUGCAFUOPCAA-UHFFFAOYSA-N
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Description

The compound (2-((4-methylbenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)(phenyl)methanone is an organic molecule that features a unique combination of functional groups, including an imidazole ring, a thioether linkage, and a phenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-((4-methylbenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)(phenyl)methanone typically involves multi-step organic reactionsThe reaction conditions often require the use of catalysts, such as palladium or nickel, and solvents like ethanol or dimethylformamide (DMF) to facilitate the reactions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the compound’s purity .

Chemical Reactions Analysis

Types of Reactions

(2-((4-methylbenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)(phenyl)methanone undergoes various chemical reactions, including:

    Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride (LiAlH4) to modify the functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).

    Catalysts: Palladium, nickel.

    Solvents: Ethanol, dimethylformamide (DMF).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thioether group results in sulfoxides or sulfones, while nucleophilic substitution can introduce various functional groups to the imidazole or phenyl rings .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of (2-((4-methylbenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)(phenyl)methanone lies in its combination of functional groups, which confer distinct chemical and biological properties. The presence of the imidazole ring, thioether linkage, and phenyl group allows for versatile applications in various fields, making it a valuable compound for research and industrial purposes .

Properties

IUPAC Name

[2-[(4-methylphenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]-phenylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N2OS/c1-14-7-9-15(10-8-14)13-22-18-19-11-12-20(18)17(21)16-5-3-2-4-6-16/h2-10H,11-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AERUGCAFUOPCAA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CSC2=NCCN2C(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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